molecular formula C13H15ClO3 B15197130 Orthobenzoic acid, p-chloro-, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol CAS No. 85946-92-5

Orthobenzoic acid, p-chloro-, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol

Cat. No.: B15197130
CAS No.: 85946-92-5
M. Wt: 254.71 g/mol
InChI Key: LZJTUXDLXKEXBI-UHFFFAOYSA-N
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Description

Orthobenzoic acid, p-chloro-, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol is a complex organic compound It is characterized by the presence of a benzene ring substituted with a chlorine atom and a cyclic ester formed with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of orthobenzoic acid, p-chloro-, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol typically involves the esterification of p-chlorobenzoic acid with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol. This reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of p-chlorobenzoic acid derivatives.

    Reduction: Formation of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Orthobenzoic acid, p-chloro-, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of orthobenzoic acid, p-chloro-, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis, releasing the active components that interact with cellular pathways. The chlorine atom on the benzene ring may enhance the compound’s reactivity and binding affinity to certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

    p-Chlorobenzoic Acid: Shares the p-chloro substitution on the benzene ring but lacks the cyclic ester structure.

    2-Ethyl-2-(Hydroxymethyl)-1,3-Propanediol: Contains the same diol structure but without the ester linkage to the benzene ring.

    Benzoic Acid Derivatives: Various benzoic acid derivatives with different substituents on the benzene ring.

Uniqueness: Orthobenzoic acid, p-chloro-, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol is unique due to its combination of a p-chloro-substituted benzene ring and a cyclic ester with a diol. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

85946-92-5

Molecular Formula

C13H15ClO3

Molecular Weight

254.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C13H15ClO3/c1-2-12-7-15-13(16-8-12,17-9-12)10-3-5-11(14)6-4-10/h3-6H,2,7-9H2,1H3

InChI Key

LZJTUXDLXKEXBI-UHFFFAOYSA-N

Canonical SMILES

CCC12COC(OC1)(OC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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